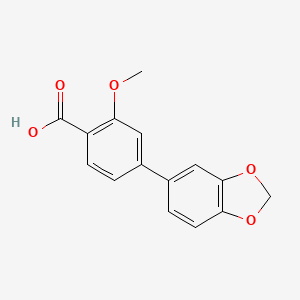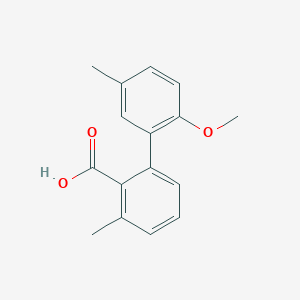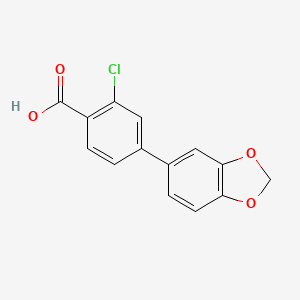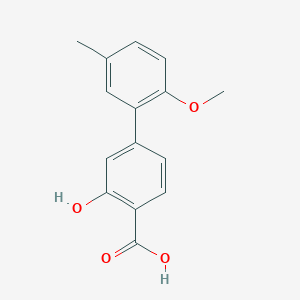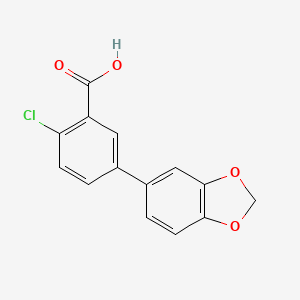
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% (abbreviated as 2C5MDPA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, an aromatic carboxylic acid commonly used in organic synthesis. 2C5MDPA is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in the production of polymers, resins, and other materials. Its unique properties make it an ideal reagent for a variety of applications.
Scientific Research Applications
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the production of polymers, resins, and other materials. In addition, it has been used in the synthesis of a variety of organic compounds, including amines, carboxylic acids, and alcohols.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an electrophile, which means it can react with a nucleophile (a molecule with an electron-rich center) to form a covalent bond. This reaction is believed to be the basis for the synthesis of a variety of organic compounds, including amines, carboxylic acids, and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% are not fully understood. However, some studies have suggested that the compound may have a variety of effects on the body. For example, one study found that 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% can inhibit the growth of certain cancer cells. In addition, the compound has been shown to have antioxidant properties, which may help protect the body from oxidative stress.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to handle and store. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a potentially hazardous compound and should be handled with caution.
Future Directions
There are a variety of possible future directions for research involving 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore the potential uses of 2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% in the production of polymers, resins, and other materials.
Synthesis Methods
2-Chloro-5-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized via a condensation reaction between 2-chlorobenzoic acid and 3,4-methylenedioxyphenylmethanol. This reaction is usually performed in the presence of an acid catalyst, such as sulfuric acid, and a base, such as pyridine. The reaction is typically carried out at room temperature, and the resulting product is a white solid. The product can then be purified by recrystallization or other methods.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-1-8(5-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLDFPNQAUCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








